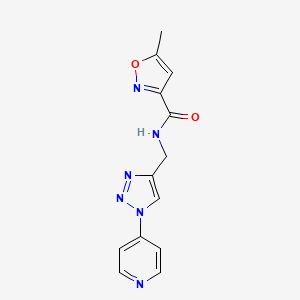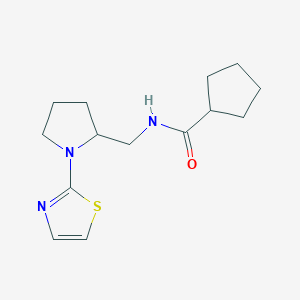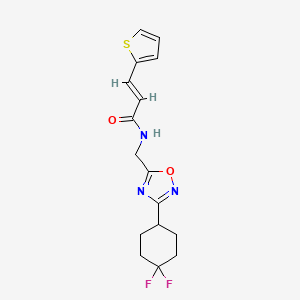![molecular formula C23H17ClN2O2 B2971408 (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327194-76-2](/img/structure/B2971408.png)
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, also known as CCIC, is a chemical compound that has been studied for its potential therapeutic properties. CCIC belongs to the class of compounds known as chromenes, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and cell proliferation. (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has also been found to enhance the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has also been found to exhibit low toxicity in vitro. However, there are some limitations to using (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide in lab experiments. For example, its solubility in water is limited, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide in cancer patients. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies are needed to determine the mechanism of action of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide in the brain and its potential to improve cognitive function. Additionally, further studies are needed to determine the safety and efficacy of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide in humans.
Synthesis Methods
The synthesis of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been reported in the literature. The compound can be synthesized via a reaction between 5-chloro-2-methylbenzaldehyde and N-phenyl-2-aminoacetophenone in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide.
Scientific Research Applications
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)imino-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-11-12-17(24)14-20(15)26-23-19(13-16-7-5-6-10-21(16)28-23)22(27)25-18-8-3-2-4-9-18/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHXAWHKKXJZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2971325.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2971328.png)
![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/no-structure.png)
![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2971341.png)
![Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2971342.png)

![1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine](/img/structure/B2971347.png)
